

analytical methods for detecting Tris(2,3-dibromopropyl) phosphate in textiles

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Compound of Interest

Compound Name: *Tris(2,3-dibromopropyl) phosphate*

Cat. No.: B041175

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An Application Note on Analytical Methods for the Detection of **Tris(2,3-dibromopropyl) Phosphate** in Textiles

Introduction

Tris(2,3-dibromopropyl) phosphate (TDBPP) is an organophosphorus flame retardant that was widely used in textiles, particularly in children's sleepwear, to meet flammability standards. However, due to its mutagenic and carcinogenic properties, its use has been banned or severely restricted in many countries, including Japan and under various regulations in the European Union.^{[1][2][3][4]} Consequently, sensitive and reliable analytical methods are required to monitor its presence in textile products to ensure consumer safety and regulatory compliance.

This document provides detailed application notes and protocols for the determination of TDBPP in textiles, intended for researchers, scientists, and professionals in quality control and product safety. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common and effective techniques for this analysis.

Analytical Methods Overview

The analysis of TDBPP in textiles involves two main stages: sample preparation (extraction and cleanup) and instrumental analysis.

- Sample Extraction: The goal is to efficiently transfer TDBPP from the solid textile matrix into a liquid solvent. Common techniques include ultrasonic extraction, Soxhlet extraction, and reflux extraction.[5][6] The choice of solvent is critical, with a trend towards replacing hazardous solvents like benzene with safer alternatives such as ethyl acetate or methanol.[7]
- Instrumental Analysis:
 - Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established method for TDBPP analysis. However, TDBPP can be susceptible to thermal decomposition at high temperatures in the GC inlet and column, which can complicate quantification.[3][5] Careful optimization of GC parameters is crucial.
 - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an increasingly popular alternative method. It avoids the high temperatures associated with GC, thus preventing the thermal decomposition of TDBPP and offering high sensitivity and specificity.[3][8]

For accurate quantification, especially in complex textile matrices, the use of a deuterated internal standard, such as TDBPP-d15, is highly recommended.[1][3]

Data Presentation

The following tables summarize quantitative data from various analytical methods for TDBPP detection.

Table 1: Comparison of Instrumental Analysis Methods for TDBPP

Parameter	GC-MS Method	LC-MS/MS Method	Reference
Limit of Detection (LOD)	0.3 µg/g	0.87 µg/g	[1][3]
Linearity Range	0.5 - 8.0 µg/mL	0.01 - 2.0 µg/mL	[1][3]
Recovery	66 - 108%	83.7 - 120.8%	[1][3]
Relative Standard Deviation (RSD)	1.2 - 10.2%	Not Specified	[1]
Key Advantage	Widely available	Avoids thermal decomposition	[3]
Key Disadvantage	Potential for thermal decomposition	May require more specialized equipment	[3][5]

Table 2: Comparison of Extraction Methods for TDBPP from Textiles

Parameter	Ultrasonic Extraction	Reflux Extraction	Soxhlet Extraction	Reference
Typical Solvents	Acetone/n-hexane, Ethyl acetate	Methanol with HCl	Appropriate organic solvent	[1][6][9]
Extraction Time	~40 minutes	Varies (e.g., 1-2 hours)	24 hours	[10][6][11]
Solvent Volume	Lower (~35 mL per sample)	Moderate	Higher (>150 mL per sample)	[10][6][11]
Recovery	83.2% - 115.4%	~100% (with cleanup)	Method dependent	[5][6]
Notes	Fast and efficient method.	Effective for TDBPP and related compounds.	A classic, thorough but slow method.	[10][6][9]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

This protocol is based on methods developed for the rapid extraction of TDBPP from textile samples.[\[6\]](#)

- Sample Preparation:
 - Cut the textile sample into small pieces (approx. 5x5 mm).
 - Accurately weigh 0.5 g of the prepared sample into a 50 mL conical tube.
- Internal Standard Spiking:
 - Spike the sample with an appropriate amount of TDBPP-d15 surrogate standard solution to monitor procedural recovery.
- Extraction:
 - Add 35 mL of an acetone and n-hexane mixture (2:8 v/v) to the tube.[\[6\]](#) Alternatively, a safer solvent like ethyl acetate can be used.[\[1\]](#)
 - Place the tube in an ultrasonic bath and sonicate for 40 minutes at a controlled temperature.[\[6\]](#)
- Cleanup:
 - After extraction, centrifuge the tube to separate the solid material.
 - Filter the supernatant through a 0.22 µm microporous filter into a clean vial.[\[6\]](#)
 - For cleaner samples, the extract can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis. For more complex matrices, a solid-phase extraction (SPE) cleanup using a Florisil cartridge may be necessary.[\[5\]](#)
- Analysis:
 - The extract is now ready for GC-MS or LC-MS/MS analysis.

Protocol 2: Methanol Reflux Extraction

This protocol is effective for the simultaneous extraction of TDBPP and other flame retardants like bis(2,3-dibromopropyl) phosphate (BDBPP).^[9]

- Sample Preparation:
 - Cut the textile sample into small pieces (approx. 5x5 mm).
 - Accurately weigh 0.5 g of the sample into a round-bottom flask.
- Internal Standard Spiking:
 - Spike the sample with TDBPP-d15 surrogate standard solution.
- Extraction:
 - Add a suitable volume of methanol containing hydrochloric acid to the flask.
 - Connect the flask to a reflux condenser and heat the mixture under reflux for a specified time (e.g., 1-2 hours).
- Cleanup and Preparation for Analysis:
 - After cooling, filter the extract to remove textile fibers.
 - The extract may require neutralization and a liquid-liquid partition step.
 - The solvent is typically evaporated and the residue reconstituted in a solvent compatible with the analytical instrument.
- Analysis:
 - Proceed with GC-MS or LC-MS/MS analysis.

Protocol 3: GC-MS Instrumental Analysis

This protocol provides typical parameters for the analysis of TDBPP. Optimization is required based on the specific instrument and column used.

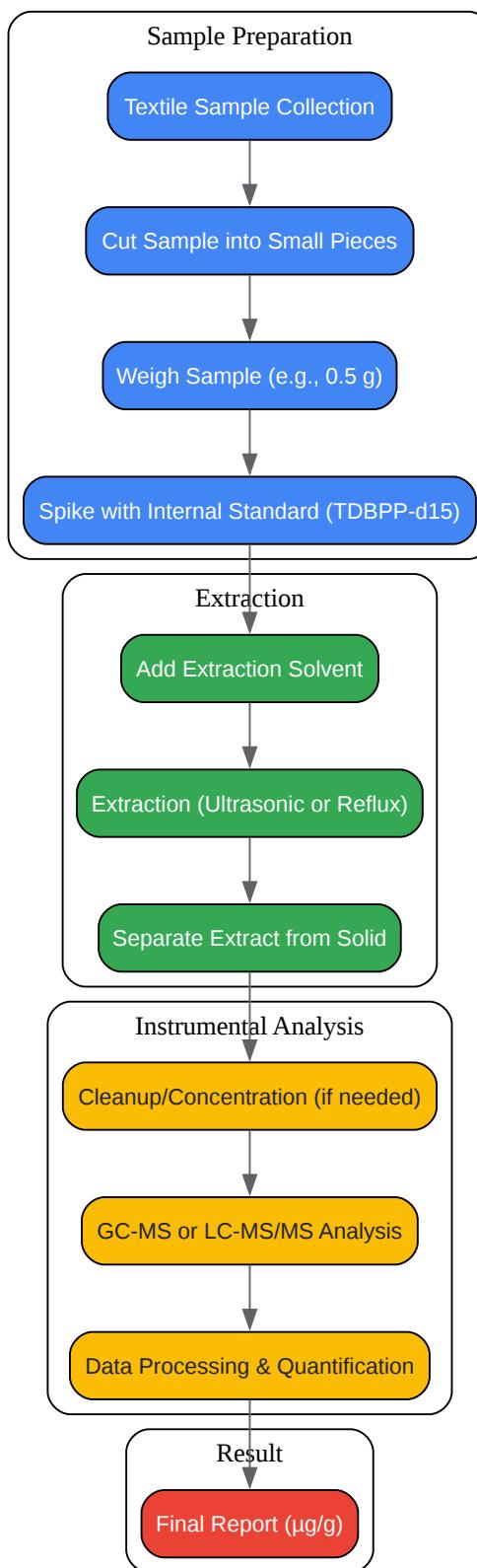
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Injection:
 - Mode: Splitless injection is common, but care must be taken to minimize thermal decomposition.^[5] A quartz liner is recommended.^[5]
 - Injection Volume: 1 μ L.
 - Inlet Temperature: Use the lowest possible temperature that allows for efficient vaporization (e.g., 250-260°C).
- Column: A low-to-mid polarity capillary column, such as a DB-5ms or equivalent (e.g., 15-30 m length, 0.25 mm ID, 0.25 μ m film thickness). A shorter column (15 m) may help reduce thermal decomposition.^[5]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 1 minute.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5-10 minutes.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI). Chemical Ionization (CI) can also be explored to reduce fragmentation.^[5]
 - Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.
 - Monitored Ions (for TDBPP): Select characteristic ions for quantification and confirmation (e.g., m/z 465, 327, 215). These should be determined by analyzing a pure standard.

Protocol 4: LC-MS/MS Instrumental Analysis

This method avoids the issue of thermal decomposition and is highly sensitive.^{[3][8]}

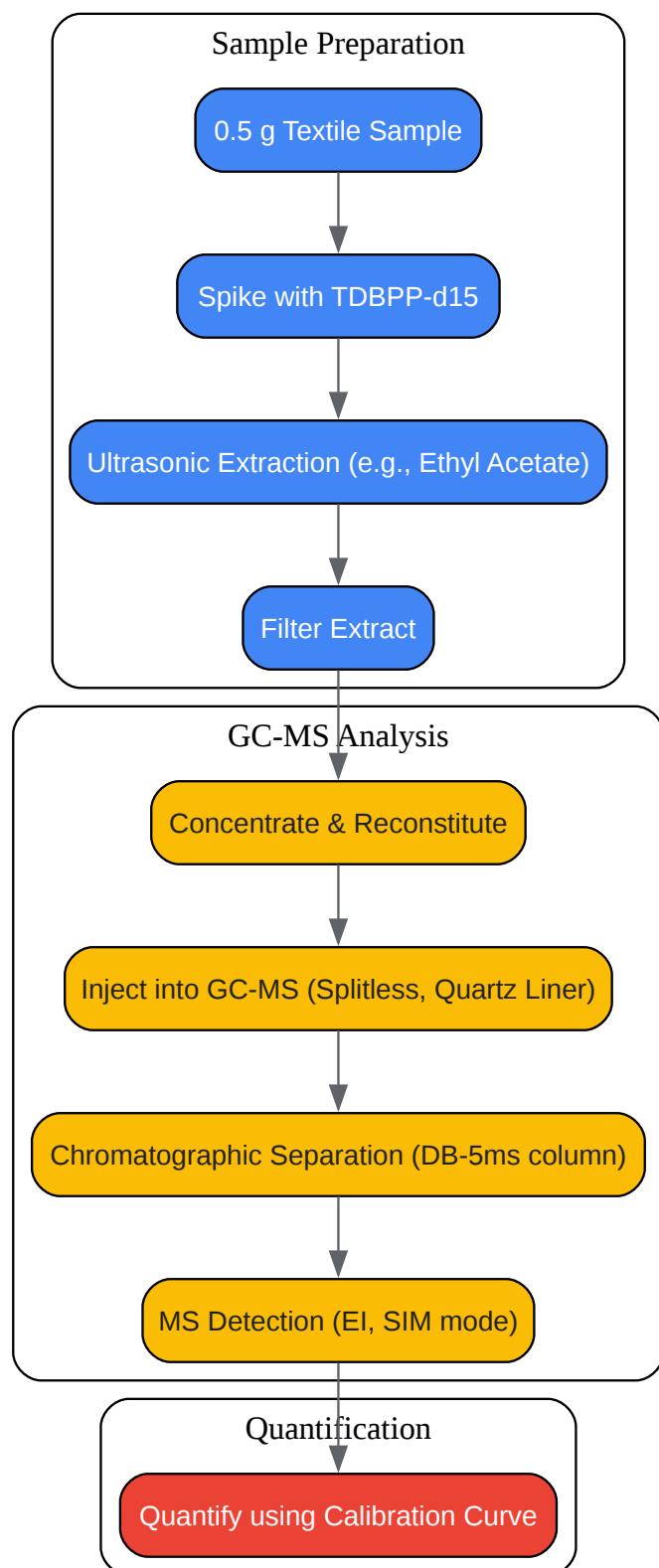
- Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
- Column: A C18 reverse-phase column (e.g., 50-150 mm length, 2.1 mm ID, <3 μ m particle size).
- Mobile Phase:
 - A: Water with 0.1% formic acid.
 - B: Acetonitrile or Methanol with 0.1% formic acid.
- Flow Rate: 0.2 - 0.4 mL/min.
- Gradient Program: A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of B to elute TDBPP, followed by re-equilibration.
- Injection Volume: 5-10 μ L.
- MS/MS Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for TDBPP and its deuterated internal standard (TDBPP-d15) must be optimized. For TDBPP, an example transition is Q1: 698.6 -> Q3: 99.1.[\[8\]](#)

Visualizations

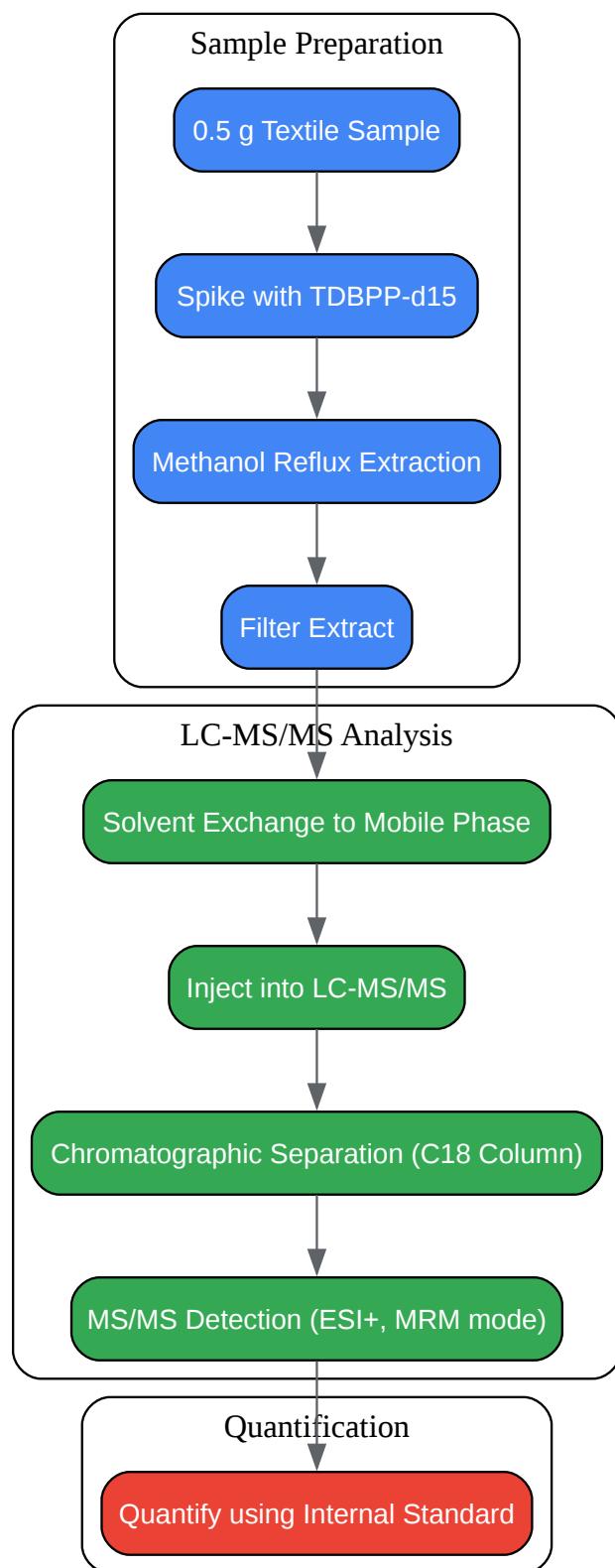


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Caption: General workflow for TDBPP analysis in textiles.

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Caption: Detailed workflow for the GC-MS based method.

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Caption: Detailed workflow for the LC-MS/MS based method.

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